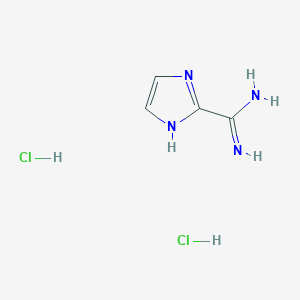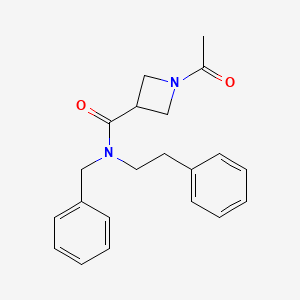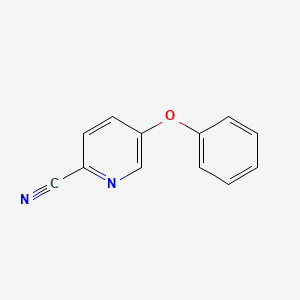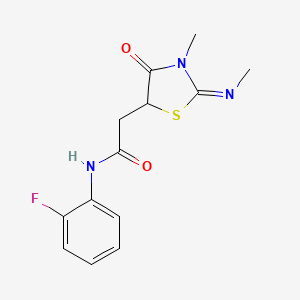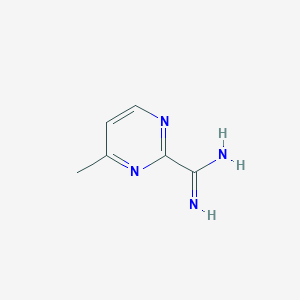![molecular formula C17H17N3OS2 B2407003 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 441289-51-6](/img/structure/B2407003.png)
4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative with a benzo[d]thiazole moiety and a dimethylamino group. Benzamides and benzo[d]thiazoles are both significant structures in medicinal chemistry, often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system present in the benzo[d]thiazole and benzamide moieties. This could potentially allow for efficient π-π stacking interactions .Chemical Reactions Analysis
As a benzamide and benzo[d]thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions, while the benzo[d]thiazole moiety could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its conjugated structure and the presence of polar groups. For instance, it might exhibit strong absorbance in the UV-Vis region due to its conjugated system .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Anti-inflammatory Activity : Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related in structure to the target compound, have been synthesized and evaluated for anti-inflammatory activity. Notably, some derivatives showed promising anti-inflammatory effects, which were assessed through hydrochloride salts across a concentration range, highlighting their potential in developing new anti-inflammatory agents (Lynch et al., 2006).
Corrosion Inhibition : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting efficiency against steel in acidic solutions. These studies reveal the compounds' ability to offer high inhibition efficiencies, providing insights into their application in protecting metals against corrosion (Hu et al., 2016).
Anticancer Activity : Research into benzothiazole and pyrimido[1,3]benzothiazole derivatives has shown that these compounds exhibit significant in-vitro anticancer activity against various cancer cell lines. This suggests the potential of these derivatives, which share a structural resemblance with the target compound, in cancer therapy (Waghmare et al., 2013).
Potential Applications in Imaging and CNS Disorders
PET Imaging : A study on substituted benzamides aimed at developing ligands for positron emission tomography (PET) imaging of metabotropic glutamate receptors in the brain has revealed high binding affinities and suitable pharmacokinetics for brain imaging applications. This research opens avenues for the application of structurally similar compounds in neuroimaging and the study of neurological disorders (Fujinaga et al., 2012).
Central Nervous System Agents : Compounds analogous to the target chemical have been synthesized and evaluated for their potential as central nervous system (CNS) agents. Some of these compounds have shown significant activity against tetrabenazine-induced ptosis, a property common among antidepressants, indicating their potential use in treating CNS disorders (Martin et al., 1981).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, is a complex molecule with potential biological activity. and Cysteine (Cys) in biological systems.
Mode of Action
Based on the structure and the targets of similar compounds, it can be inferred that it might interact with its targets throughhydrogen bonding and van der Waals interactions . The presence of the dimethylamino group and the benzothiazole ring could potentially facilitate these interactions.
Biochemical Pathways
Similar compounds have been reported to inhibit theLTB4 receptor , suggesting a potential role in modulating inflammatory responses
Pharmacokinetics
Similar compounds have been reported to have good thermal and electrochemical stability , which could potentially influence their bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been reported to exhibitantimycobacterial activity and fluorescent properties , suggesting potential applications in the treatment of tuberculosis and as fluorescent probes, respectively.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the solvent polarity has been reported to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-20(2)13-7-4-11(5-8-13)16(21)18-12-6-9-14-15(10-12)23-17(19-14)22-3/h4-10H,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBJBEIBIXCOSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)


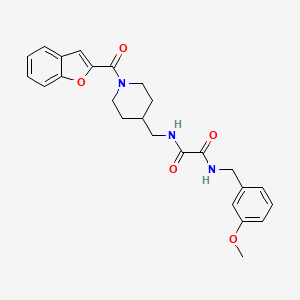

![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)
